Cas no 364756-24-1 ((Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide)

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 364756-24-1
- (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
- EN300-18154636
- Z44320168
- 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
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- インチ: 1S/C17H20N2O2/c1-12-5-2-3-8-16(12)19-17(21)14(11-18)9-13-6-4-7-15(20)10-13/h4,6-7,9-10,12,16,20H,2-3,5,8H2,1H3,(H,19,21)/b14-9-
- InChIKey: YJUPDVAOGVPEBO-ZROIWOOFSA-N
- ほほえんだ: O=C(/C(/C#N)=C\C1C=CC=C(C=1)O)NC1CCCCC1C
計算された属性
- せいみつぶんしりょう: 284.152477885g/mol
- どういたいしつりょう: 284.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 73.1Ų
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18154636-0.05g |
364756-24-1 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide 関連文献
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(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamideに関する追加情報
Introduction to (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide and Its Significance in Modern Chemical Biology
Compound with the CAS number 364756-24-1 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. The product name, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide, provides a detailed insight into its structural and functional attributes. This compound belongs to a class of molecules that exhibit a unique blend of chemical properties, making it a promising candidate for various applications in pharmaceutical research and drug development.
The structural framework of this compound is characterized by several key functional groups, including a cyano group, a hydroxyphenyl moiety, and a methylcyclohexyl amide moiety. These components contribute to its complex reactivity and biological activity. The cyano group, for instance, is known for its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can be exploited in synthetic chemistry. The hydroxyphenyl group introduces a hydroxyl moiety into the aromatic ring, which can influence the compound's solubility, binding affinity, and metabolic stability. Additionally, the methylcyclohexyl amide group provides a bulky side chain that can affect the compound's three-dimensional structure and interactions with biological targets.
In recent years, there has been growing interest in understanding the role of such complex molecules in modulating biological pathways. The compound (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide has been studied for its potential pharmacological effects. Preliminary research suggests that it may interact with specific enzymes and receptors, thereby influencing various cellular processes. For instance, studies have indicated that this compound may have inhibitory effects on certain kinases, which are critical targets in cancer therapy. The ability to modulate kinase activity is of particular interest due to the central role these enzymes play in cell signaling and proliferation.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, has been crucial in constructing the complex framework of the molecule. These methods not only enhance the efficiency of the synthesis but also allow for precise control over the stereochemistry of the product. This level of control is essential for ensuring that the compound exhibits the desired biological activity.
One of the most exciting aspects of this compound is its potential application in drug discovery. The unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents. Researchers are exploring its efficacy in preclinical models as a potential treatment for various diseases. The hydroxyphenyl group, for example, has been shown to enhance binding affinity to certain biological targets, while the cyano group can be modified to introduce additional pharmacological properties. These features make it an attractive candidate for further development.
The computational studies on this compound have also provided valuable insights into its behavior. Molecular modeling techniques have been employed to predict how it interacts with biological targets at the atomic level. These studies help in understanding the mechanism of action and can guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The environmental impact of synthesizing and using this compound is another important consideration. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to optimize reaction conditions, ensuring that the process is both efficient and environmentally friendly. This approach aligns with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide (CAS no: 364756-24-1) is a remarkable molecule with significant potential in chemical biology and drug development. Its complex structure and diverse functional groups make it a versatile tool for researchers exploring new therapeutic strategies. As our understanding of its properties continues to grow, so does its promise as a valuable asset in modern medicine.
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